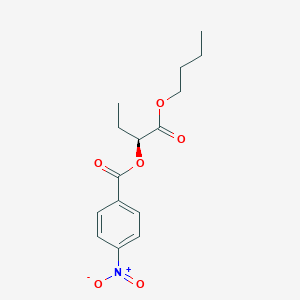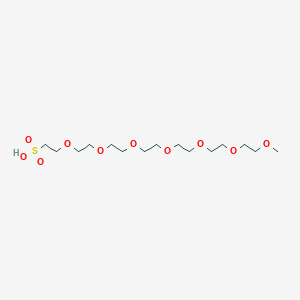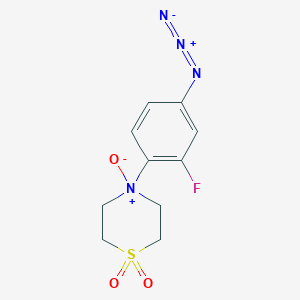
(2S)-1-Butoxy-1-oxobutan-2-yl 4-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-1-Butoxy-1-oxobutan-2-yl 4-nitrobenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a butoxy group, a ketone group, and a nitrobenzoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-Butoxy-1-oxobutan-2-yl 4-nitrobenzoate can be achieved through a multi-step process. One common method involves the esterification of 4-nitrobenzoic acid with (2S)-1-butoxy-1-oxobutan-2-ol. The reaction typically requires the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as increased efficiency, better control over reaction conditions, and scalability. The use of automated systems and advanced reactors can further enhance the production process, ensuring high purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-1-Butoxy-1-oxobutan-2-yl 4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst, ethanol solvent.
Reduction: Sodium borohydride or lithium aluminum hydride, tetrahydrofuran solvent.
Substitution: Amines or alcohols, basic or acidic conditions, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Formation of (2S)-1-Butoxy-1-oxobutan-2-yl 4-aminobenzoate.
Reduction: Formation of (2S)-1-Butoxy-1-hydroxybutan-2-yl 4-nitrobenzoate.
Substitution: Formation of various substituted esters or amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2S)-1-Butoxy-1-oxobutan-2-yl 4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a drug delivery agent.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of (2S)-1-Butoxy-1-oxobutan-2-yl 4-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ester group can be hydrolyzed to release the active moiety, which can then exert its effects on target enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzocaine: An ester of p-aminobenzoic acid, used as a local anesthetic.
Procaine: Another ester of p-aminobenzoic acid, used as a local anesthetic.
Tetracaine: A more potent ester of p-aminobenzoic acid, used in ophthalmology and dentistry.
Uniqueness
(2S)-1-Butoxy-1-oxobutan-2-yl 4-nitrobenzoate is unique due to its specific structural features, including the butoxy group and the ketone group. These features confer distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not be able to fulfill. Its potential for modification and derivatization also adds to its versatility and utility in various fields.
Eigenschaften
CAS-Nummer |
921617-62-1 |
|---|---|
Molekularformel |
C15H19NO6 |
Molekulargewicht |
309.31 g/mol |
IUPAC-Name |
[(2S)-1-butoxy-1-oxobutan-2-yl] 4-nitrobenzoate |
InChI |
InChI=1S/C15H19NO6/c1-3-5-10-21-15(18)13(4-2)22-14(17)11-6-8-12(9-7-11)16(19)20/h6-9,13H,3-5,10H2,1-2H3/t13-/m0/s1 |
InChI-Schlüssel |
FTSRIVWYJLAJFW-ZDUSSCGKSA-N |
Isomerische SMILES |
CCCCOC(=O)[C@H](CC)OC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Kanonische SMILES |
CCCCOC(=O)C(CC)OC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(Pyridin-3-yl)oxy]-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B12619855.png)
![Tris{2-bromo-4,5-bis[(propan-2-yl)oxy]phenyl}phosphane](/img/structure/B12619866.png)
![6-(2-aminoethyl)-9-(1H-pyrazol-4-yl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B12619874.png)
![[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-10,13,16-trimethyl-3-oxo-17-propanoyloxy-17-(2-propanoyloxyacetyl)-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-11-yl] hexanoate](/img/structure/B12619882.png)

![4-{[3-(Phenylcarbamoyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B12619896.png)
![4-{[Methyl(phenyl)carbamoyl]amino}-3-nitrobenzene-1-sulfonamide](/img/structure/B12619907.png)
![1-Benzyl-2-methyl-4-[(E)-(4-methylphenyl)diazenyl]-1H-imidazole](/img/structure/B12619911.png)
![Propan-2-yl 4-[3-(acetyloxy)propyl]piperidine-1-carboxylate](/img/structure/B12619916.png)
![2-[4-(2-Cyanophenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B12619927.png)

![6-(2-Amino-1-fluoroethyl)-9-bromobenzo[h]isoquinolin-1(2h)-one](/img/structure/B12619939.png)
![N-[6-(1H-Indazol-5-yl)naphthalen-2-yl]thiophene-2-carboxamide](/img/structure/B12619942.png)
